molecular formula C10H21N3O B7930146 (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide

Cat. No.: B7930146
M. Wt: 199.29 g/mol
InChI Key: VGXXHJUNNFSUOF-IUCAKERBSA-N
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Description

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound’s structure features a pyrrolidine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-propionic acid and (S)-1-methyl-pyrrolidine.

    Amidation Reaction: The key step involves the amidation of (S)-2-Amino-propionic acid with (S)-1-methyl-pyrrolidine in the presence of a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under controlled conditions.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient and scalable purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-methyl-N-(®-1-methyl-pyrrolidin-2-ylmethyl)-propionamide: The enantiomer of the compound with different stereochemistry.

    N-Methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide: A similar compound lacking the amino group.

    (S)-2-Amino-N-ethyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(S)-2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide is unique due to its specific stereochemistry and the presence of both amino and pyrrolidine functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)7-9-5-4-6-12(9)2/h8-9H,4-7,11H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXXHJUNNFSUOF-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C[C@@H]1CCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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